6,6'-Dibromo-2,2'-bipyridyl

Catalog No.
S1546573
CAS No.
49669-22-9
M.F
C10H6Br2N2
M. Wt
313.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-Dibromo-2,2'-bipyridyl

CAS Number

49669-22-9

Product Name

6,6'-Dibromo-2,2'-bipyridyl

IUPAC Name

2-bromo-6-(6-bromopyridin-2-yl)pyridine

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

InChI

InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H

InChI Key

WZVWSOXTTOJQQQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br

Synthesis and Characterization:

6,6'-Dibromo-2,2'-bipyridyl is a well-established organic compound with applications in various scientific research fields. Its synthesis has been reported in several publications, with some methods involving the reaction of 2,2'-bipyridine with elemental bromine or N-bromosuccinimide []. The compound can be readily characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Ligand in Coordination Chemistry:

One of the prominent applications of 6,6'-dibromo-2,2'-bipyridyl is as a chelating ligand in coordination chemistry. Its two nitrogen atoms can bind to metal ions, forming stable coordination complexes with diverse properties. Research has explored its ability to complex with various metal ions, including ruthenium, palladium, and copper, for applications in catalysis, photocatalysis, and material science.

Building Block for Supramolecular Assemblies:

The rigid structure and versatile functionalities of 6,6'-dibromo-2,2'-bipyridyl make it a valuable building block for the construction of supramolecular assemblies. By incorporating this molecule into larger structures through various chemical reactions, scientists can explore the creation of new materials with specific properties, such as self-assembly, molecular recognition, and photoluminescence.

Potential Applications:

Due to its unique properties and versatile functionalities, 6,6'-dibromo-2,2'-bipyridyl holds promise for various potential applications in scientific research. These include:

  • Catalysis: As a ligand in coordination complexes, it can be used to design and develop new catalysts for various chemical reactions.
  • Photocatalysis: The ability of some metal complexes containing 6,6'-dibromo-2,2'-bipyridyl to absorb light makes them potential candidates for photocatalytic applications, such as water splitting for hydrogen generation.
  • Material Science: The self-assembly properties of 6,6'-dibromo-2,2'-bipyridyl-based structures offer potential for the development of new functional materials with applications in sensors, optoelectronics, and drug delivery.

Current Research Trends:

Ongoing research on 6,6'-dibromo-2,2'-bipyridyl is focused on exploring its potential in various emerging areas, including:

  • Development of new catalysts with improved efficiency and selectivity.
  • Design of photocatalysts for efficient solar energy conversion.
  • Synthesis of functional materials with tailored properties for specific applications.

6,6'-Dibromo-2,2'-bipyridyl is an organic compound characterized by its two bromine atoms attached at the 6th position of each pyridine ring in the bipyridine structure. Its molecular formula is C10H6Br2N2C_{10}H_{6}Br_{2}N_{2} and it has a molecular weight of approximately 313.98 g/mol. This compound is notable for its ability to act as a chelating ligand, binding to various metal ions due to the presence of two nitrogen atoms in its structure. The compound's rigid structure and electron-withdrawing bromine groups enhance its reactivity and stability in coordination chemistry .

, primarily involving coordination with metal ions. Some common reactions include:

  • Chelation with Metal Ions: The nitrogen atoms can coordinate with transition metals such as palladium, ruthenium, and copper, forming stable complexes that are useful in catalysis and material science.
  • Suzuki Coupling Reaction: This reaction involves coupling 2,2'-bipyridyl with dibromoalkanes in the presence of a palladium catalyst. A typical reaction can be represented as:
    text
    2,2'-bipyridyl + 1,6-dibromohexane + 2 Pd(PPh₃)₄ → 6,6'-dibromo-2,2'-bipyridyl + by-products
  • Ullmann Coupling: An organolithium reagent reacts with copper(II) under oxidative conditions to form various bipyridine derivatives .

While 6,6'-dibromo-2,2'-bipyridyl itself does not exhibit notable biological activity, the metal complexes formed from it can demonstrate various biological functions depending on the metal involved. For instance, some complexes have been studied for their potential anticancer properties or catalytic roles in bio

Several methods exist for synthesizing 6,6'-dibromo-2,2'-bipyridyl:

  • Bromination of Bipyridine: This method typically involves reacting bipyridine with elemental bromine or N-bromosuccinimide to introduce bromine atoms at the desired positions.
  • Palladium-Catalyzed Reactions: The Suzuki coupling method is commonly employed where bipyridine is coupled with dibromoalkanes using a palladium catalyst.
  • Ullmann-Type Coupling: Involves the reaction of organolithium reagents with copper(II) in an oxidative environment .

The unique properties of 6,6'-dibromo-2,2'-bipyridyl make it valuable in various fields:

  • Coordination Chemistry: It serves as a chelating ligand for forming metal complexes used in catalysis.
  • Material Science: Its ability to form supramolecular structures makes it useful in creating new materials with specific functionalities.
  • Photocatalysis: The compound's coordination complexes are explored for applications in light-driven chemical processes.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules .

Research has focused on the interactions between 6,6'-dibromo-2,2'-bipyridyl and various metal ions. These studies reveal that the compound can effectively stabilize different metal ions through chelation, influencing the electronic properties and reactivity of the resulting complexes. Such interactions are crucial for applications in catalysis and material design .

Several compounds share structural similarities with 6,6'-dibromo-2,2'-bipyridyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,2'-BipyridineNo bromine substituentsBasic ligand without halogen influence
4,4'-Dibromo-2,2'-bipyridineBromines at the 4th positionDifferent reactivity due to bromine placement
5-Bromo-2,2'-bipyridineSingle bromine at the 5th positionAltered coordination properties
6-Bromo-2,2'-bipyridineSingle bromine at the 6th positionPotentially similar reactivity

The key uniqueness of 6,6'-dibromo-2,2'-bipyridyl lies in its specific substitution pattern which enhances its chelating ability and stability compared to other derivatives .

6,6'-Dibromo-2,2'-bipyridyl exhibits a distinctive molecular architecture characterized by two pyridine rings connected at the 2,2'-positions, with bromine atoms strategically positioned at the 6,6'-locations. The compound's molecular weight of 313.98 g/mol reflects the substantial contribution of the two bromine substituents to its overall mass. The InChI key WZVWSOXTTOJQQQ-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The electronic configuration of 6,6'-Dibromo-2,2'-bipyridyl is fundamentally influenced by the electron-withdrawing nature of both the bromine substituents and the pyridine nitrogen atoms. The SMILES representation Brc1cccc(n1)-c2cccc(Br)n2 illustrates the connectivity pattern, emphasizing the symmetric nature of the substitution. Spectroscopic analysis reveals a maximum absorption wavelength of 304 nm in ethanol, indicating the compound's UV-active properties.

The spatial arrangement of the bromine atoms at the 6,6'-positions creates significant steric hindrance, which influences the compound's coordination behavior and reactivity patterns. This substitution pattern results in a predicted density of 1.809±0.06 g/cm³ and a predicted boiling point of 369.4±37.0°C. The compound's crystalline structure demonstrates a white to light yellow appearance, with crystal formation being a characteristic physical property.

Historical Synthesis Milestones and Key Patents

The historical development of 6,6'-Dibromo-2,2'-bipyridyl synthesis traces back to Burstall's pioneering work in 1938, who first obtained brominated bipyridine products through direct bromination of 2,2'-bipyridine hydrobromide salts in bromine vapors. However, the structural assignments of these early products remained ambiguous due to limited analytical techniques available at that time. The synthesis methodology experienced significant advancement through the development of regioselective approaches that could distinguish between various positional isomers.

A major breakthrough occurred with the implementation of modified Burstall procedures, which enabled the selective synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine derivatives through direct bromination techniques. These methodological improvements provided clearer structural elucidation through comparative spectroscopic analysis with independently prepared compounds. The introduction of Barton's radical decarboxylative bromination represented another significant milestone, offering an alternative synthetic route through photolysis of intermediate esters in the presence of radical initiators.

Patent literature reveals substantial industrial interest in halogenated bipyridine derivatives, with applications spanning electronic device materials and coordination chemistry. The USPTO patent US10,651,389 B2, filed by Merck Patent GmbH, specifically addresses materials for electronic devices incorporating bipyridyl structures, demonstrating the commercial significance of these compounds. Chinese patent CN102993086A describes methods for synthesizing related dibromo pyridine compounds, indicating global research efforts in this area.

Positional Isomerism in Halogenated Bipyridine Derivatives

The bipyridine scaffold offers multiple positions for halogen substitution, creating a diverse family of regioisomers with distinct properties and applications. 6,6'-Dibromo-2,2'-bipyridyl represents one specific isomer within this family, distinguished from related compounds such as 4,4'-Dibromo-2,2'-bipyridine (CAS: 18511-71-2) and 5,5'-Dibromo-2,2'-bipyridine. Each positional isomer exhibits unique electronic and steric characteristics that influence their coordination behavior and synthetic utility.

The 4,4'-dibromo isomer, with identical molecular formula C₁₀H₆Br₂N₂ but different substitution pattern, demonstrates a melting point of 138°C, significantly lower than the 6,6'-isomer. This difference reflects the varying intermolecular interactions and crystal packing arrangements resulting from positional changes in bromine substitution. The 4,4'-isomer finds particular application in organic photovoltaic cells and hole transport layer synthesis, demonstrating how positional isomerism directly influences material properties.

Synthetic methodologies for accessing different positional isomers vary considerably, with each requiring specific reaction conditions and purification protocols. The 6,6'-Dibromo-[2,3']-bipyridine isomer (CAS: 942206-17-9) can be synthesized through Suzuki-Miyaura cross-coupling reactions using tetrakis(triphenylphosphine)palladium(0) as catalyst. These synthetic approaches highlight the importance of regioselective methods in accessing specific isomers with desired properties.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6,6'-Dibromo-2,2'-dipyridyl

Dates

Modify: 2023-08-15

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